(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
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Overview
Description
(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C21H19ClFN3O and its molecular weight is 383.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Characterization
(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone and its derivatives are primarily studied for their synthesis methods and structural characterization. Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety, confirming their structures through various spectroscopic methods and X-ray crystal analysis. Similarly, Revathi et al. (2015) analyzed the crystal structure of a compound with a similar structure, discussing the dihedral angles between the benzene ring and the piperidine rings and the formation of intermolecular hydrogen bonds in the crystal lattice (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013); (B. Revathi, D. Reuben Jonathan, K. Kalai Sevi, K. Dhanalakshmi, & G. Usha, 2015).
Therapeutic Applications
A diverse range of therapeutic applications has been reported for derivatives of this compound. For instance, Mallikarjuna et al. (2014) synthesized derivatives and evaluated their anticancer and antituberculosis activities, finding significant activity in some of the tested compounds. Ashok et al. (2015) developed β-carboline derivatives, some of which displayed selective inhibition of HIV-2 strain. Zhong et al. (2020) designed aryloxyethylamine derivatives and assessed their neuroprotective effects against glutamate-induced cell death and ischemic injury, revealing potential as anti-ischemic stroke agents (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014); (P. Ashok, S. Chander, J. Balzarini, C. Pannecouque, & S. Murugesan, 2015); (Y. Zhong, Yarong Gao, Yi Xu, Changyong Qi, & Bin Wu, 2020).
Chemical Analysis and Interaction Studies
Other studies focus on the chemical analysis and interaction of related compounds. Shim et al. (2002) conducted a detailed study on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational preferences and receptor binding characteristics of these compounds. Another study by Wujec et al. (2023) presented a protocol for synthesizing a novel compound with structural similarities, assigning its structure based on various spectroscopic experiments (J. Shim, W. Welsh, E. Cartier, J. Edwards, & A. Howlett, 2002); (M. Wujec & R. Typek, 2023).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially interact with multiple targets.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often involving binding to receptors or enzymes and modulating their activity . The specific interactions and changes resulting from this compound’s action would depend on its particular targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by piperazine derivatives , it’s likely that this compound could affect multiple pathways, leading to diverse downstream effects.
Pharmacokinetics
The physicochemical properties of the compound, such as its size, charge, and lipophilicity, would influence its bioavailability
Result of Action
Piperazine derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c22-18-3-1-2-4-20(18)25-9-11-26(12-10-25)21(27)19-13-16(14-24-19)15-5-7-17(23)8-6-15/h1-8,13-14,24H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYIPNNWXLXRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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